

# The Photophysics of ATTO 565: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ATTO 565 cadaverine

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This technical guide provides a comprehensive overview of the photophysical properties of the ATTO 565 fluorescent dye. ATTO 565, a rhodamine-based dye, is a powerful tool in a multitude of fluorescence-based applications, including advanced microscopy and single-molecule detection.<sup>[1]</sup> Its popularity stems from its exceptional brightness, high photostability, and strong absorption of light.<sup>[2][3]</sup> This document details its core photophysical characteristics, provides experimental protocols for its use, and visualizes key processes to facilitate a deeper understanding of its function.

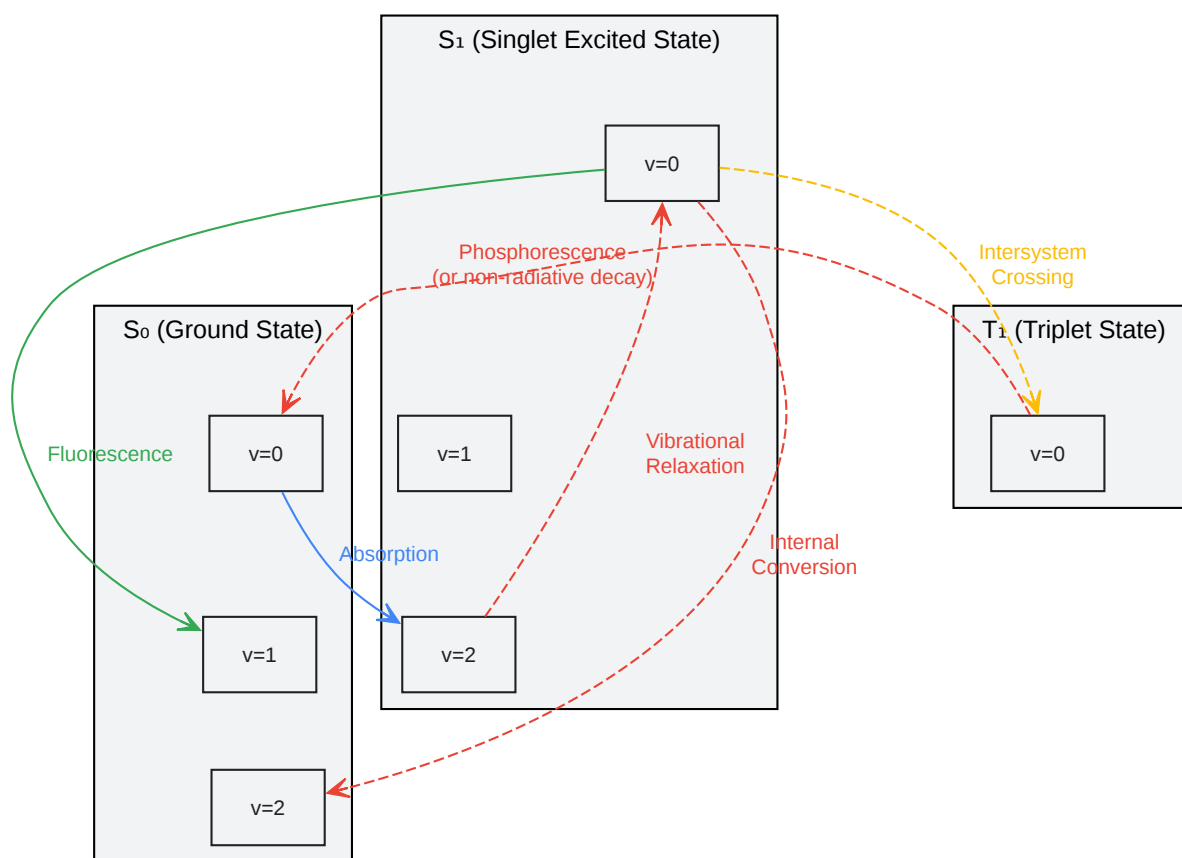
## Core Photophysical Properties of ATTO 565

ATTO 565 is characterized by its strong absorption and emission in the orange-red region of the visible spectrum.<sup>[4]</sup> Its rigid molecular structure contributes to its high fluorescence quantum yield and photostability.<sup>[5]</sup> The key photophysical parameters of ATTO 565 are summarized in the table below, providing essential data for designing and interpreting fluorescence experiments.

Property	Value	References
Maximum Excitation Wavelength ( $\lambda_{\text{abs}}$ )	564 nm	[6][7]
Maximum Emission Wavelength ( $\lambda_{\text{em}}$ )	590 nm	[6][7]
Molar Extinction Coefficient ( $\epsilon$ )	120,000 M <sup>-1</sup> cm <sup>-1</sup>	[6][7]
Fluorescence Quantum Yield ( $\Phi_{\text{f}}$ )	90%	[2][6][7]
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	4.0 ns	[1][7]
Stokes Shift	26 nm	[2][6]

## Understanding the Photophysics: The Jablonski Diagram

The interaction of light with a fluorescent molecule like ATTO 565 can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them. Upon absorption of a photon, the molecule is excited from its ground electronic state ( $S_0$ ) to a higher electronic state ( $S_1$ ). It then rapidly relaxes to the lowest vibrational level of the excited state through internal conversion and vibrational relaxation. From this state, it can return to the ground state via several pathways, including fluorescence (the emission of a photon) or non-radiative decay. Intersystem crossing to a triplet state ( $T_1$ ) can also occur, which can lead to phosphorescence or photobleaching.



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Caption: A simplified Jablonski diagram illustrating the electronic transitions of a fluorophore.

## Experimental Protocols

Accurate characterization of the photophysical properties of ATTO 565 requires precise experimental methodologies. Below are detailed protocols for key experiments.

### Protein Labeling with ATTO 565 NHS Ester

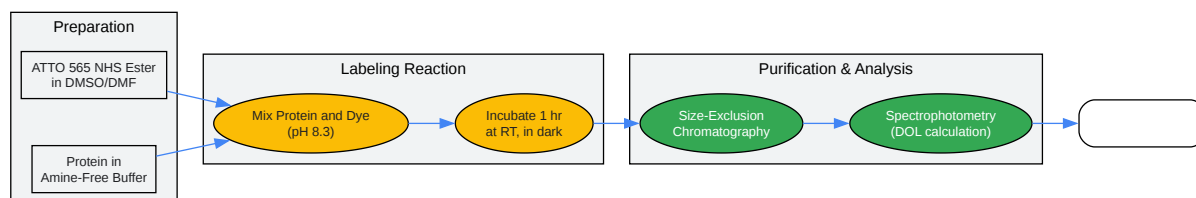
This protocol outlines a general procedure for labeling proteins with ATTO 565 N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the protein surface.

**Materials:**

- ATTO 565 NHS ester (dissolved in anhydrous DMSO or DMF)
- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Spectrophotometer

**Procedure:**

- **Prepare Protein Solution:** Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.
- **Prepare Dye Solution:** Immediately before use, dissolve the ATTO 565 NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.
- **Labeling Reaction:** Add the dye solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye is typically used.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The first colored fraction contains the conjugated protein.
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).



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Caption: Workflow for labeling proteins with ATTO 565 NHS ester.

## Measurement of Photostability

This protocol provides a general method for assessing the photostability of ATTO 565 by measuring its photobleaching rate.

Materials:

- ATTO 565-labeled sample (e.g., protein, oligonucleotide) immobilized on a microscope slide or in solution.
- Fluorescence microscope with a suitable laser line (e.g., 561 nm) and detector.
- Image analysis software.

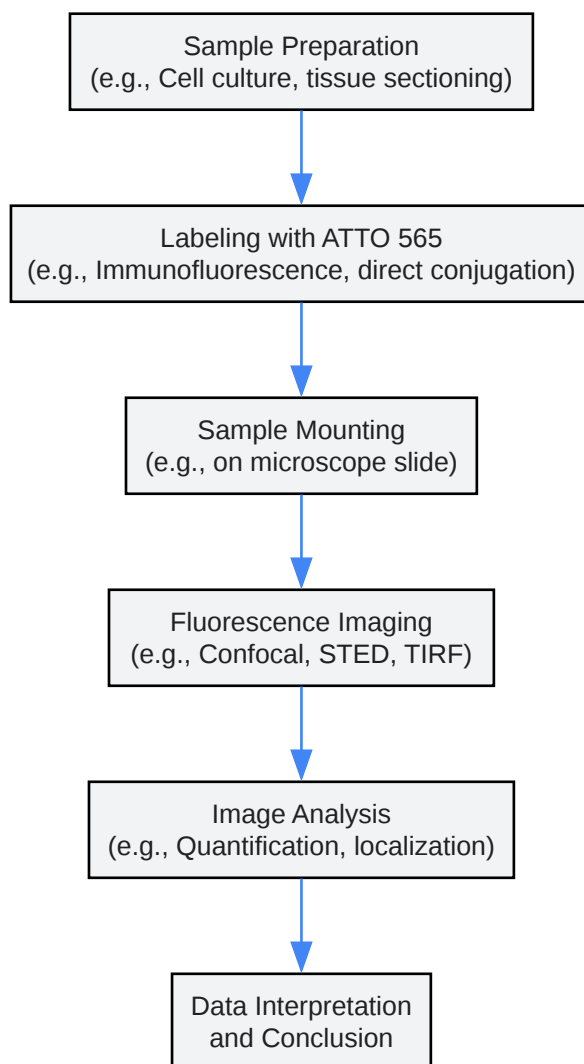
Procedure:

- Sample Preparation: Prepare the ATTO 565-labeled sample for microscopy.
- Image Acquisition:
  - Locate a region of interest (ROI) containing the fluorescent sample.
  - Set the microscope parameters (laser power, exposure time, etc.) to the desired levels for your experiment.

- Acquire a time-lapse series of images of the ROI under continuous illumination.
- Data Analysis:
  - Measure the mean fluorescence intensity within the ROI for each image in the time series.
  - Plot the normalized fluorescence intensity as a function of time.
  - Fit the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

## General Experimental Workflow for Fluorescence Microscopy

The exceptional photophysical properties of ATTO 565 make it a versatile probe for various fluorescence microscopy applications. A general workflow for a typical imaging experiment is outlined below.



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Caption: A general workflow for a fluorescence microscopy experiment using ATTO 565.

In conclusion, ATTO 565 is a high-performance fluorescent dye with exceptional photophysical properties that make it an invaluable tool for researchers in the life sciences and drug development. Its brightness, stability, and well-characterized spectral properties enable a wide range of applications, from fundamental biological research to the development of novel diagnostics and therapeutics.

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- To cite this document: BenchChem. [The Photophysics of ATTO 565: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377854#understanding-the-photophysics-of-atto-565-dyes]

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